molecular formula C7H6ClN B1339994 4-Ethynylpyridine hydrochloride CAS No. 352530-29-1

4-Ethynylpyridine hydrochloride

Cat. No.: B1339994
CAS No.: 352530-29-1
M. Wt: 139.58 g/mol
InChI Key: KFBZWZGIZHLUBX-UHFFFAOYSA-N
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Description

4-Ethynylpyridine hydrochloride is a chemical compound with the molecular formula C7H6ClN. It is a derivative of pyridine, featuring an ethynyl group at the fourth position of the pyridine ring. This compound is commonly used as a ligand in the synthesis of various metallic complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylpyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-iodopyridine with trimethylsilylethyne in the presence of palladium (II) and copper (I) catalysts in a tetrahydrofuran and isopropylamine mixture. The resulting 4-trimethylsilylethynylpyridine is then treated with potassium carbonate in methanol to yield 4-ethynylpyridine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylpyridine hydrochloride undergoes various chemical reactions, including:

    Addition of Hydrogen Halides: Forms geminal dihaloalkanes.

    Hydroboration-Oxidation: Converts terminal alkynes to aldehydes.

    Hydrogenation: Complete hydrogenation of alkynes using Lindlar catalyst.

    Cadiot-Chodkiewicz Coupling: Forms conjugated diynes.

Common Reagents and Conditions:

    Hydrogen Halides: Used in addition reactions.

    Borane Reagents: Used in hydroboration-oxidation.

    Lindlar Catalyst: Used in partial hydrogenation.

    Copper and Palladium Catalysts: Used in coupling reactions.

Major Products:

    Geminal Dihaloalkanes: From hydrogen halide addition.

    Aldehydes: From hydroboration-oxidation.

    Alkanes: From complete hydrogenation.

    Conjugated Diynes: From Cadiot-Chodkiewicz coupling.

Scientific Research Applications

4-Ethynylpyridine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-ethynylpyridine hydrochloride primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and synthetic processes. The ethynyl group provides a site for further functionalization, enhancing the compound’s versatility in chemical reactions .

Comparison with Similar Compounds

  • 2-Ethynylpyridine
  • 3-Ethynylpyridine
  • 4-Ethynylthiophene

Comparison: 4-Ethynylpyridine hydrochloride is unique due to its specific positioning of the ethynyl group on the pyridine ring, which influences its reactivity and coordination properties. Compared to 2-ethynylpyridine and 3-ethynylpyridine, the 4-positioned ethynyl group offers distinct steric and electronic effects, making it suitable for specific applications in coordination chemistry and material science .

Properties

IUPAC Name

4-ethynylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N.ClH/c1-2-7-3-5-8-6-4-7;/h1,3-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBZWZGIZHLUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584183
Record name 4-Ethynylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-29-1
Record name 4-Ethynylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylpyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 4-Ethynylpyridine hydrochloride in materials science?

A: this compound serves as a versatile building block in synthesizing compounds with potential applications in materials science. For instance, it acts as a ligand in the synthesis of platinum(II) compounds like [Pt(CCPy)2(dppe)], where it coordinates to the platinum center through its nitrogen atom. [] This coordination, along with the presence of the ethynyl group, contributes to the compound's photoluminescent properties and its ability to form multilayer films via layer-by-layer self-assembly. [] Similarly, this compound reacts with 2,7-dibromo-9H-carbazole to form 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole, a compound likely to exhibit interesting optoelectronic properties due to its extended π-conjugated system. []

Q2: How is the structure of compounds incorporating this compound confirmed?

A: Various analytical techniques are employed to confirm the structure of compounds synthesized using this compound. Single-crystal X-ray diffraction analysis is a powerful tool that provides detailed information about the molecular structure, including bond lengths, bond angles, and crystal packing. [, ] This technique was used to determine the crystal structure of both [Pt(CCPy)2(dppe)] and 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate. [, ] Furthermore, other characterization methods, such as thermogravimetric analysis (TGA), powder X-ray diffraction (PXRD), UV-vis spectroscopy, and photoluminescence studies, are used to complement the structural information and investigate the properties of these compounds. []

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